3,5-Difluoro-2-(trifluoromethoxy)toluene
Overview
Description
3,5-Difluoro-2-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a toluene backbone, making it a fluorinated aromatic compound. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to oxidation.
Preparation Methods
The synthesis of 3,5-Difluoro-2-(trifluoromethoxy)toluene can be achieved through several synthetic routes. One common method involves the use of trifluoromethoxylation reagents. For instance, the desulfurization-fluorination method has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers by using XtalFluor-E ([Et2NSF2]BF4) as a fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-2-(trifluoromethoxy)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, although specific conditions and reagents are required.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethoxy)toluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology and Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethoxy)toluene involves its interaction with various molecular targets and pathways. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in pharmaceuticals or materials science .
Comparison with Similar Compounds
3,5-Difluoro-2-(trifluoromethoxy)toluene can be compared with other similar fluorinated compounds, such as:
3-(Trifluoromethoxy)toluene: This compound has a similar structure but lacks the difluoro groups, which can influence its chemical properties and reactivity.
Other Fluorinated Aromatic Compounds: Compounds with different fluorine substitution patterns can exhibit varying degrees of stability, reactivity, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1,5-difluoro-3-methyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-5(9)3-6(10)7(4)14-8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLUDFWYSCEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.